4-oxo-N-phenyl-4-[2-(1H-pyrrol-2-ylmethylene)hydrazino]butanamide
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Overview
Description
4-oxo-N-phenyl-4-[2-(1H-pyrrol-2-ylmethylene)hydrazino]butanamide is a complex organic compound with a molecular formula of C16H18N4O2. This compound features a pyrrole ring, a phenyl group, and a hydrazino linkage, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 4-oxo-N-phenyl-4-[2-(1H-pyrrol-2-ylmethylene)hydrazino]butanamide typically involves the condensation of a hydrazine derivative with a carbonyl compound. One common synthetic route includes the reaction of 2-pyrrolecarboxaldehyde with N-phenylhydrazine in the presence of a suitable catalyst under controlled temperature and pH conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-oxo-N-phenyl-4-[2-(1H-pyrrol-2-ylmethylene)hydrazino]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.
Scientific Research Applications
4-oxo-N-phenyl-4-[2-(1H-pyrrol-2-ylmethylene)hydrazino]butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 4-oxo-N-phenyl-4-[2-(1H-pyrrol-2-ylmethylene)hydrazino]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrole ring and phenyl group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-oxo-N-phenyl-4-[2-(1H-pyrrol-2-ylmethylene)hydrazino]butanamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrole ring structure and exhibit similar biological activities.
Hydrazine derivatives: Compounds with hydrazino linkages often show comparable reactivity and applications in medicinal chemistry.
Phenyl-substituted compounds: The presence of a phenyl group in these compounds influences their chemical properties and biological activities.
Properties
Molecular Formula |
C15H16N4O2 |
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Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-phenyl-N'-[(E)-1H-pyrrol-2-ylmethylideneamino]butanediamide |
InChI |
InChI=1S/C15H16N4O2/c20-14(18-12-5-2-1-3-6-12)8-9-15(21)19-17-11-13-7-4-10-16-13/h1-7,10-11,16H,8-9H2,(H,18,20)(H,19,21)/b17-11+ |
InChI Key |
PKKKBCMYQUXGQS-GZTJUZNOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=CN2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=CN2 |
Origin of Product |
United States |
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